H-D-Nle-Obzl
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
benzyl (2R)-2-aminohexanoate |
InChI |
InChI=1S/C13H19NO2/c1-2-3-9-12(14)13(15)16-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10,14H2,1H3/t12-/m1/s1 |
InChI Key |
VHHCAGBVYBIOCK-GFCCVEGCSA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)OCC1=CC=CC=C1)N |
Canonical SMILES |
CCCCC(C(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving H D Nle Obzl
Enantioselective Synthetic Routes to D-Norleucine Derivatives
D-amino acids, including D-norleucine, are increasingly important in peptide science due to their ability to enhance peptide stability and resistance to enzymatic degradation, which is particularly valuable in drug development fishersci.sefishersci.at. While L-amino acids are the natural constituents of proteins, the strategic incorporation of D-amino acids can significantly improve pharmacokinetics by slowing enzymatic degradation, leading to peptides with longer half-lives fishersci.se.
Enantioselective synthesis is critical for obtaining optically pure D-norleucine derivatives. Traditional approaches for D-amino amides often involve enzymatic resolution or fractional recrystallization of diastereomeric amino acid salt precursors, though these methods can yield equal amounts of both enantiomers. More advanced enantioselective synthesis offers selective and general access to specific α-amino amides, irrespective of the availability of the corresponding α-amino acid.
Research has explored various enantioselective routes. For instance, a rhodium-catalyzed hydroamination method has been reported for the synthesis of Fmoc-protected D-norleucine. Other notable enantioselective approaches to α-amino acid precursors include the hydrogenation of dehydro-α-amino acids, alkylation of masked forms of glycine, and the Strecker reaction. These methods generally provide high selectivity, ensuring the desired stereochemistry for subsequent peptide synthesis.
Role of the Benzyl (B1604629) Ester (Obzl) as a Carboxylic Acid Protecting Group in Peptide Chemistry
In multi-step organic synthesis, particularly peptide synthesis, functional groups must often be protected to prevent unwanted side reactions and ensure chemoselectivity. The benzyl ester (Obzl) group serves as a widely utilized protecting group for the carboxylic acid moiety of amino acids, such as in H-D-Nle-Obzl. Its application stems from its ease of introduction and the controlled conditions under which it can be removed. Carboxyl groups are commonly converted into benzyl esters using standard esterification methods.
Orthogonality and Cleavage Strategies of Benzyl Esters
Orthogonality in protecting group chemistry refers to the ability to remove one protecting group selectively in the presence of others. Benzyl esters offer a degree of orthogonality, being stable under certain conditions while being cleavable under others.
The primary methods for cleaving benzyl esters include:
Catalytic Hydrogenolysis: This is a common and mild method, involving treatment with hydrogen gas in the presence of a palladium catalyst (H₂/Pd). This reaction cleaves the weak benzylic C–O bond, yielding the free carboxylic acid and toluene.
Mild Hydrolysis: Benzyl esters can also be removed by mild hydrolysis using aqueous sodium hydroxide.
Transesterification: Cleavage of protected amino acids and peptides from benzyl ester resins can be achieved by transesterification with potassium cyanide (KCN) in benzyl alcohol. The rate of this reaction can be influenced by the nature of the protected amino acid or peptide, with sterically hindered amino acids being readily transesterified at elevated temperatures with saturating KCN concentrations.
While generally stable to acidic conditions like trifluoroacetic acid (TFA) used for other protecting groups, some substituted benzyl esters may exhibit varying degrees of acid lability.
Compatibility with Diverse Protecting Group Schemes (e.g., Fmoc/tBu, Boc/Bzl)
The compatibility of the benzyl ester with different protecting group strategies is crucial for its broad application in peptide synthesis. Two major protecting group schemes dominate solid-phase peptide synthesis (SPPS): Boc/Bzl (tert-butoxycarbonyl/benzyl) and Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl).
Boc/Bzl Chemistry: In the Boc/Bzl strategy, the benzyl group is extensively used for protecting the carboxylic acid side chains of amino acids (e.g., Asp, Glu) and the C-terminus of the peptide when attached to a resin. The Boc group, which protects the α-amino group, is acid-labile (removed by TFA), while benzyl esters are generally stable under these conditions, allowing for selective deprotection.
Fmoc/tBu Chemistry: Although the Fmoc/tBu strategy is widely preferred due to its milder deprotection conditions (Fmoc removed by base like piperidine, tBu by acid), benzyl esters remain compatible, particularly for side-chain protection or for synthesizing peptides with C-terminal esters. The orthogonality of the Fmoc group (base-labile) and the benzyl ester (acid-labile or hydrogenolytically cleavable) allows for flexible synthetic routes.
The table below summarizes the compatibility of benzyl esters with common protecting group schemes:
| Protecting Group Scheme | Nα-Protecting Group | Carboxyl Protecting Group (Side Chain/C-terminus) | Cleavage Condition (Nα) | Cleavage Condition (Carboxyl) | Compatibility with Benzyl Ester |
| Boc/Bzl | Boc | Bzl | TFA | TFA (for some Bzl derivatives), Hydrogenolysis, Mild Hydrolysis | High (Bzl is part of the scheme) |
| Fmoc/tBu | Fmoc | tBu (for some side chains), Bzl (for others) | Piperidine | TFA, Hydrogenolysis, Mild Hydrolysis | High (orthogonal) |
Integration of this compound into Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is a highly efficient and automatable method for peptide assembly fishersci.at. In SPPS, the peptide chain is constructed stepwise, typically from the C-terminus to the N-terminus, on an insoluble resin support fishersci.at. This compound, with its protected carboxylic acid, would generally be used as a building block where the norleucine residue is to be incorporated into the peptide chain, with the benzyl ester serving as a temporary or permanent C-terminal modification, or a side-chain protection if norleucine had a reactive side chain (which it doesn't, but the principle applies to other amino acids with benzyl-protected side chains). If this compound is the C-terminal amino acid, its carboxylic acid would be attached to the resin, and the benzyl ester would then be a side-chain protecting group for a different amino acid or a C-terminal modification of the final peptide after cleavage from the resin.
Coupling Chemistries and Reagents for Amide Bond Formation
The formation of the amide bond (peptide bond) is the central reaction in peptide synthesis, involving the activation of the carboxyl group of an incoming amino acid and its subsequent acylation of the amino group of the growing peptide chain. For incorporating this compound, its free amino group would react with the activated carboxyl group of the preceding amino acid on the resin.
Common coupling reagents and chemistries include:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. DIC is preferred in SPPS because its urea (B33335) byproduct is more soluble, facilitating removal. These reagents are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization during activation.
Uronium and Phosphonium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient, offering rapid coupling rates with minimal side reactions. These couplings typically require the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA).
The choice of coupling reagent and conditions is critical to ensure high yields and prevent side reactions, particularly racemization of the chiral center of the amino acid.
Optimization of Reaction Conditions for Incorporating Hindered or D-Amino Acids
Incorporating D-amino acids or sterically hindered amino acids, such as D-norleucine, into a peptide chain via SPPS can present challenges, including reduced coupling efficiency and increased risk of epimerization (racemization) at the α-carbon. Optimization of reaction conditions is essential to overcome these difficulties.
Key optimization strategies include:
Reagent Excess: Using a stoichiometric excess of the incoming amino acid and coupling reagents helps drive the reaction to completion, compensating for any reduced reactivity due to steric hindrance.
Solvent and Additives: Dimethylformamide (DMF) is a common solvent in SPPS. Additives like HOBt are crucial in carbodiimide-mediated couplings to suppress racemization.
Temperature Control: Elevated temperatures can significantly improve the efficiency of coupling "difficult peptides" by increasing reaction rates and overcoming kinetic barriers, as demonstrated in automated flow-based SPPS systems.
Coupling Time: Adjusting coupling times can be necessary; longer reaction times may be required for hindered amino acids, but prolonged exposure to activating conditions can also increase the risk of racemization.
Precise Control over Chirality: Maintaining the stereochemical integrity of D-amino acids is paramount. Careful selection of coupling reagents and reaction conditions, including minimizing basic conditions where possible, helps prevent epimerization fishersci.se. For instance, specific protocols have been developed to minimize D-amino acid content during coupling of sensitive residues like cysteine and histidine.
The incorporation of D-amino acids can enhance peptide stability against proteolytic degradation, making their precise integration a valuable strategy in peptide design fishersci.sefishersci.at.
Compound Names and PubChem CIDs
H D Nle Obzl As a Fundamental Building Block in Advanced Molecular Design
Design and Synthesis of Peptidomimetics Utilizing D-Norleucine Benzyl (B1604629) Ester Derivatives
Peptidomimetics are compounds that mimic the biological activity of peptides but often possess improved properties such as enhanced stability, bioavailability, and modified conformational preferences. D-norleucine benzyl ester derivatives, including H-D-Nle-Obzl, play a significant role in the rational design and synthesis of these molecules. The incorporation of unnatural amino acids like D-norleucine can introduce specific structural constraints and alter the backbone flexibility of a peptide chain, leading to desired pharmacological profiles. drugbank.commedchemexpress.commdpi.com
Construction of Constrained Peptide Structures (e.g., cyclic peptides, β-turn mimetics)
The design of constrained peptide structures is a key strategy in peptidomimetic research aimed at improving target affinity, selectivity, and metabolic stability. This compound contributes to the construction of such structures by providing a chiral center with a non-natural amino acid configuration and a protected carboxyl group that can be selectively deprotected for cyclization or further coupling. molaid.com
Constrained peptides, such as cyclic peptides and β-turn mimetics, exhibit reduced conformational flexibility compared to their linear counterparts. This rigidity can pre-organize the peptide into a bioactive conformation, enhancing its binding to a specific biological target. nih.govnih.govacs.org For instance, the incorporation of D-amino acids, like D-norleucine, can induce or stabilize specific turn structures, such as β-turns, which are crucial recognition motifs in many protein-protein interactions. mdpi.com The benzyl ester group in this compound serves as a protecting group for the carboxyl terminus during solid-phase peptide synthesis, allowing for controlled chain elongation and subsequent cyclization reactions.
Modulation of Conformational Preferences in Bioactive Peptides
The conformational preferences of a peptide directly influence its biological activity, including its ability to bind to receptors, interact with enzymes, or penetrate cell membranes. The strategic incorporation of this compound into a peptide sequence can significantly modulate these preferences. nih.govnih.govrsc.orgresearchgate.net
Development of Peptide Libraries and Analogue Collections for Biological Screening
This compound is a valuable component in the development of diverse peptide libraries and analogue collections. Peptide libraries are extensive sets of peptides with varying sequences, designed for high-throughput screening against biological targets to identify novel ligands, inhibitors, or substrates. nih.govmdpi.comsigmaaldrich.commdpi.comgenepep.com
The ability to incorporate non-natural amino acids, including D-amino acids and those with protected side chains like this compound, expands the chemical and conformational diversity of these libraries beyond what is achievable with canonical L-amino acids. genepep.com This expanded diversity increases the probability of discovering peptides with enhanced stability against proteolytic degradation, improved cell permeability, or novel binding modes. Researchers can systematically vary the position and type of D-norleucine benzyl ester within a library to explore the structure-activity relationships and identify key residues responsible for target interaction. The benzyl ester group allows for orthogonal deprotection strategies, enabling further derivatization or conjugation after the library has been synthesized and screened.
Contribution to Drug Discovery and Chemical Probe Development Pipelines
The utility of this compound extends significantly into drug discovery and chemical probe development. In drug discovery, peptidomimetics incorporating D-norleucine benzyl ester derivatives can serve as lead compounds for developing new therapeutic agents. mdpi.comrscbmcs.org Their enhanced stability and tailored conformational properties can overcome some of the limitations traditionally associated with peptide-based drugs, such as poor metabolic stability and low oral bioavailability. mdpi.com
For instance, the design of peptidomimetics that mimic protein-protein interaction surfaces, often stabilized by specific turn structures, can be facilitated by the inclusion of D-amino acids. nih.gov These peptidomimetics can act as inhibitors of disease-relevant protein interactions, offering new avenues for therapeutic intervention.
In chemical probe development, this compound-containing peptides contribute to the creation of highly selective and potent molecular tools. Chemical probes are compounds designed to selectively modulate the function of a specific biological target, providing insights into biological processes and disease mechanisms. nih.govnih.govefmc.infodrugdiscoverychemistry.com The precise control over peptide structure and conformational preferences afforded by derivatives like this compound allows for the design of probes with exquisite specificity, which is critical for validating drug targets and understanding complex biological pathways. The ability to synthesize analogues with varying modifications, enabled by the versatility of this compound as a building block, supports the iterative optimization process inherent in both drug and chemical probe development.
Molecular and Biochemical Investigations of H D Nle Obzl Containing Constructs
Structure-Activity Relationship (SAR) Studies of H-D-Nle-Obzl Modified Peptides
Impact of D-Norleucine Stereochemistry on Ligand-Target Interactions
The stereochemistry of amino acids, particularly the distinction between L- and D-enantiomers, plays a critical role in how peptides interact with their biological targets. D-norleucine, as an unnatural D-amino acid, is often incorporated into peptides to confer specific properties, such as resistance to proteolytic degradation mdpi.com. The strategic introduction of tailor-made amino acids, including those with altered stereochemistry, allows for more precise mimicking of natural peptide-receptor interactions or the creation of novel binding profiles mdpi.com. While direct studies on the stereochemical impact of D-norleucine within this compound on specific ligand-target interactions are not extensively detailed, the general principle suggests that this inversion from the canonical L-form significantly influences the peptide's three-dimensional structure and its ability to bind to chiral biological receptors. This stereochemical difference can lead to altered binding affinities, selectivity, and metabolic stability compared to constructs containing L-norleucine (PubChem CID: 21236) mdpi.comnih.gov.
Influence of the Norleucine Aliphatic Side Chain on Receptor Binding and Selectivity
The unbranched aliphatic side chain of norleucine contributes significantly to the hydrophobic interactions critical for receptor binding and selectivity. Research on α-conotoxin PnIA demonstrated that extending an alanine (B10760859) residue to norleucine (A10Nle) resulted in an increased binding affinity at both α7 and α3β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes mdpi.com. This modification also reverted selectivity back to the α3β2 nAChR, highlighting the impact of the norleucine side chain on both potency and specificity mdpi.com.
Further studies on competence stimulating peptide (CSP)-ComD binding in Streptococcus pneumoniae revealed that the binding pocket for leucine, another aliphatic residue, could accommodate the elongation of its aliphatic chain by one methylene (B1212753) unit, as seen with norleucine (Leu → Nle) beilstein-journals.org. This suggests that important binding interactions occur between the δ carbon of the norleucine residue and the receptor binding pocket beilstein-journals.org. Norleucine is considered one of the most hydrophobic aliphatic side chains, which can facilitate favorable hydrophobic contacts with target molecules rsc.org. The linear nature and hydrophobicity of the norleucine side chain enable it to activate specific binding sites, as observed in the highly specific olfactory receptor neurons for amino acids with long, linear side chains physiology.org.
The impact of norleucine's aliphatic side chain on receptor binding and selectivity can be illustrated by the following data from studies on α-conotoxin PnIA mutants:
| α-Conotoxin PnIA Mutant | Receptor Subtype | IC50 (nM) | Effect on Binding/Selectivity | Reference |
| Wild-type | α7 | - | - | mdpi.com |
| Wild-type | α3β2 | - | - | mdpi.com |
| A10Nle | α7 | 4.3 | Increased binding affinity | mdpi.com |
| A10Nle | α3β2 | 0.7 | Increased binding affinity, reverted selectivity to α3β2 | mdpi.com |
Role of the Benzyl (B1604629) Ester Moiety in Molecular Recognition or in situ Modification
The benzyl ester (OBzl) moiety in this compound can serve multiple roles, influencing molecular recognition directly or facilitating in situ modifications. In chemoenzymatic copolymerization, the benzyl ester group has been shown to enhance substrate affinity and broaden the substrate specificity of enzymes like papain, even for amino acids with inherently low affinity acs.org. This suggests that the OBzl group can improve the initial interaction between the substrate and the enzyme acs.org.
Beyond direct recognition, the benzyl ester can act as a cleavable group. Peptides containing C-terminal esters, including benzyl esters, can increase the hydrophobicity of the molecule, thereby improving membrane permeability nih.gov. Once inside the cell, these esters can undergo hydrolysis, releasing the bioactive carboxylic acid form of the molecule, effectively acting as a prodrug for intracellular delivery nih.gov. However, the benzyl ester's influence on activity can be context-dependent. For instance, in studies of C-terminal ester analogs of the Saccharomyces cerevisiae mating pheromone a-factor, the benzyl ester-containing analog exhibited significantly reduced activity (approximately 100-fold less active) compared to its methyl or ethyl ester counterparts nih.govresearchgate.net. This indicates that while the benzyl ester can enhance permeability, it might negatively impact direct molecular recognition in certain ligand-receptor systems.
The benzyl ester moiety also finds utility in synthetic strategies. It can serve as a precursor to hydrazide, which is then used in native chemical ligation or direct amidation for the synthesis of branched peptides, thereby enabling structural diversification in situ nih.gov.
The varied impact of different C-terminal esters on peptide activity is summarized below:
| C-Terminal Ester | Relative Activity (vs. Wild-Type) | Reference |
| Methyl Ester | Near wild-type | nih.govresearchgate.net |
| Ethyl Ester | Near wild-type | nih.govresearchgate.net |
| Isopropyl Ester | Near wild-type | nih.govresearchgate.net |
| Benzyl Ester | Ca. 100-fold less active | nih.govresearchgate.net |
Enzymatic Interaction Studies and Enzyme Inhibitor Design
The incorporation of this compound or its derivatives into peptides provides valuable tools for studying enzymatic interactions and for the rational design of enzyme inhibitors.
Substrate Specificity Profiling of Proteases and Other Enzymes
Substrate specificity profiling of proteases involves identifying the preferred amino acid residues at various positions (P1, P2, P3, etc.) around the cleavage site expasy.orgupenn.edu. Unnatural amino acids, such as D-amino acids, are frequently employed in these studies to understand enzyme active site characteristics and to develop more selective substrates or inhibitors mdpi.com. The benzyl ester group of amino acid monomers has been shown to enhance substrate affinity and broaden the substrate specificity of enzymes like papain in chemoenzymatic copolymerization acs.org. This suggests that the OBzl moiety can influence the enzyme's recognition of and interaction with the substrate.
Specifically, derivatives incorporating D-norleucine benzyl ester, such as "Nle(OBzl)", have been utilized in internally quenched fluorescence (IQF) substrates for the specificity profiling of various proteases, including caspases 3, 7, 8, and 9, as well as human neutrophil elastase (HNE), legumain, and matrix metalloproteinases (MMPs) 2 and 9 mdpi.com. This application demonstrates the direct relevance of this compound's components in characterizing the enzymatic preferences and interactions.
Design and Evaluation of Enzyme Inhibitors Incorporating D-Norleucine Benzyl Ester Derivatives
The unique characteristics of D-norleucine and the benzyl ester make this compound derivatives attractive building blocks for enzyme inhibitor design. Non-canonical amino acids, including D-amino acids, are recognized as potential protease inhibitors due to their resistance to proteolytic degradation and their ability to modify interactions with enzyme active sites mdpi.com. The rational design of enzyme inhibitors relies on a detailed understanding of the target enzyme's active site and substrate specificity diva-portal.orggatech.edu.
The strategic introduction of tailor-made amino acids like D-norleucine in drug design aims to improve pharmacokinetic properties, such as metabolic stability, and to achieve more precise mimicking of natural peptide-receptor interactions mdpi.com. While direct examples of this compound as a complete inhibitor are not widely reported, the use of "Nle(OBzl)" in substrates for specificity profiling directly supports its utility in evaluating enzyme interactions, a fundamental step in the inhibitor design process mdpi.com. For instance, the observation that a benzyl ester-containing peptide showed significantly reduced activity in a biological assay nih.govresearchgate.net provides insights into how such modifications can modulate or inhibit biological function, which is a critical aspect of inhibitor development. The broader field of enzyme inhibitor design also considers benzyl moieties as important structural features for enhancing inhibitory activity, as seen in the development of cholinesterase inhibitors frontiersin.orgnih.gov.
Receptor-Ligand Binding Affinity and Selectivity Assays with this compound Analogues
Receptor-ligand binding affinity and selectivity assays are crucial for understanding the specific interactions between a chemical compound and its biological targets. These assays typically quantify parameters such as the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC₅₀), which reflect the strength and specificity of binding to a particular receptor. nih.govsigmaaldrich.comresearchgate.net Selectivity assays further differentiate a compound's binding preference among a panel of related or unrelated receptors. nih.govnih.gov
Therefore, while this compound is a well-defined chemical entity and a valuable synthetic intermediate in medicinal chemistry, direct quantitative data on its intrinsic receptor-ligand binding affinity and selectivity as a standalone compound or for its simple structural analogues are not extensively reported in publicly accessible scientific literature. The observed biological effects attributed to constructs containing Nle(OBzl) are generally a result of the collective molecular architecture of the larger compound, rather than isolated contributions from the this compound moiety itself.
Application in Preclinical Research Models and in Vitro Systems
Development and Validation of In Vitro Biochemical and Cell-Based Assays
The characterization of H-D-Nle-Obzl and its analogs necessitates the development of robust in vitro assays to elucidate their biological activity and physicochemical properties. These assays are crucial for the initial screening and validation of compounds before they advance to more complex biological systems.
Functional Assays for Receptor Agonist/Antagonist Characterization
While specific functional assay data for this compound is not extensively detailed in the public domain, the general methodologies for characterizing receptor interactions of similar peptide derivatives are well-established. These assays are fundamental in determining whether a compound activates (agonist) or inhibits (antagonist) a specific receptor. Techniques such as radioligand binding assays, fluorescence resonance energy transfer (FRET), and bioluminescence resonance energy transfer (BRET)-based assays are commonly employed to study the binding affinity and functional activity of compounds at their target receptors. The structural characteristics of this compound, featuring a D-amino acid and a benzyl (B1604629) ester, suggest that its interactions with receptors could be influenced by stereochemistry and hydrophobicity, making these functional assays critical for understanding its pharmacological profile.
Cell-Based Permeation and Uptake Studies of Modified Peptides
The cellular uptake and membrane permeation of peptide-based molecules like this compound are critical determinants of their potential biological activity. The modification of the parent amino acid with a benzyl ester group in this compound is anticipated to enhance its lipophilicity, a key factor in passive diffusion across cell membranes. Standard methodologies to assess this include the Caco-2 permeability assay, which models the human intestinal epithelium, and Parallel Artificial Membrane Permeability Assays (PAMPA). These studies would provide quantitative data on the ability of this compound to traverse biological membranes, offering insights into its potential for oral bioavailability and intracellular targeting.
Evaluation of Molecular Interactions in Solution and on Surfaces
Understanding the molecular interactions of this compound in various environments is essential for predicting its behavior in biological systems. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and isothermal titration calorimetry (ITC) can provide detailed information about the conformation of this compound in solution and its binding thermodynamics with target molecules. Surface-sensitive techniques like surface plasmon resonance (SPR) could be utilized to study its interaction with immobilized receptors or membrane mimics in real-time, providing kinetic data on association and dissociation rates.
Mechanistic Research in Animal Models Utilizing this compound Derivatives
Design of In Vivo Pharmacological Investigations (e.g., target engagement, pathway modulation)
The design of in vivo studies for this compound derivatives would be guided by their in vitro pharmacological profiles. These investigations aim to confirm target engagement and elucidate the downstream effects on specific biological pathways. For instance, if in vitro assays suggest activity at a particular G-protein coupled receptor (GPCR), animal models expressing this receptor would be used to assess physiological responses following administration of the compound. Techniques to measure target engagement could include positron emission tomography (PET) with a radiolabeled version of the derivative or ex vivo analysis of tissues to measure downstream signaling markers. The choice of animal model would depend on the biological system under investigation.
Advanced Analytical and Computational Methodologies for H D Nle Obzl Research
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) of Synthesized Derivatives
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the structure and identity of synthesized amino acid derivatives like H-D-Nle-Obzl. NMR spectroscopy, including both proton (¹H NMR) and carbon (¹³C NMR), provides detailed information about the molecular structure, connectivity, and stereochemistry of compounds peptide.compeptide.com. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), offers precise molecular weight determination and fragmentation patterns, which are crucial for confirming the molecular formula and identifying impurities peptide.comresearchgate.netmdpi.com.
While specific, comprehensive spectroscopic data for this compound (D-Norleucine O-benzyl ester) was not directly available in the provided search results, these techniques are routinely applied to similar amino acid benzyl (B1604629) esters and peptide derivatives. For instance, studies on other amino acid benzyl esters, such as dibenzyl esters of L-aspartic and L-glutamic acid, provide detailed ¹H and ¹³C NMR chemical shifts, demonstrating the utility of these methods for such compounds acs.org. Mass spectrometry is also commonly used to determine the molecular mass of peptides and amino acid derivatives bachem.com.
For example, a study involving D-norleucine methyl ester hydrochloride, a related compound, utilized IR, ¹H- and ¹³C-NMR, and MS for characterization of a synthetic sample jst.go.jp. Similarly, for the free amino acid DL-Norleucine, ¹H NMR and mass spectrometry data are available, showing characteristic peaks that would be altered by the addition of the benzyl ester group chemicalbook.commassbank.eumassbank.eu.
Table 1: Illustrative Spectroscopic Data for Related Amino Acid Benzyl Esters (Note: Specific data for this compound was not directly found. Data below are for analogous compounds to illustrate typical spectroscopic information.)
| Compound (Related) | Technique | Key Data Points | Reference |
| L-Aspartic Acid Dibenzyl Ester | ¹H NMR (300 MHz, CDCl₃) | δ 7.15–7.28 (m, 10H, Ph), 4.91 (s, 2H, OCH₂), 4.47 (t, 1H, αCH) | acs.org |
| L-Glutamic Acid Dibenzyl Ester | ¹H NMR (300 MHz, CDCl₃) | δ 7.19–7.28 (m, 10H, Ph), 4.89–5.07 (m, 4H, OCH₂), 4.13 (t, 1H, αCH) | acs.org |
| DL-Norleucine | ¹H NMR (400 MHz, D₂O) | δ 3.725 (αCH), 1.860 (βCH₂), 1.37 (γ,δCH₂), 0.904 (εCH₃) | chemicalbook.com |
| DL-Norleucine | Mass Spectrometry (EI) | m/z 86.0 (base peak), 30.0, 41.0, 44.0, 69.0, 74.0 | chemicalbook.com |
Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its derivatives, as well as for their isolation and purification. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for precise quantification and identification of the target compound and any impurities google.comnist.gov. For amino acid derivatives and peptides, reversed-phase HPLC (RP-HPLC) is commonly employed bachem.comnih.gov.
The purity of amino acid benzyl esters, including D-norleucine benzyl ester, is often determined by HPLC, particularly chiral HPLC, to ensure enantiomeric purity researchgate.netnih.gov. This is crucial because racemization can occur during synthesis, and the biological activity of amino acids and peptides is highly dependent on their stereochemistry researchgate.netnih.gov. For instance, studies on the preparation of enantiopure L- or D-amino acid benzyl esters utilize chiral HPLC to confirm that no traces of the opposite enantiomer are detected, with reported enantiomeric excesses (ee) often exceeding 99% researchgate.netnih.gov.
Table 2: General HPLC Conditions for Amino Acid Benzyl Esters (Note: Specific conditions for this compound were not directly found. Data below are for analogous compounds or general procedures.)
| Parameter | Typical Conditions for Amino Acid Benzyl Esters | Reference |
| Column Type | Chiral stationary phases (e.g., Phenomenex Lux Amylose-2 or Cellulose-1 columns) | researchgate.netacs.orgnih.gov |
| Mobile Phase | Mixtures of hexane/ethanol/methanol or hexane/isopropanol | researchgate.netacs.org |
| Flow Rate | 1.2 – 1.5 mL/min | acs.org |
| Detection | UV adsorption (e.g., 210 nm or 220 nm) | researchgate.netacs.org |
| Purity Metric | HPLC purity (%), enantiomeric excess (ee%) | researchgate.netacs.orgnih.gov |
Isolation techniques often involve purification by silica (B1680970) gel flash column chromatography, followed by precipitation of the ester salt researchgate.netchemicalbook.com. For peptides, crude products obtained after cleavage from resin are typically purified by preparative RP-HPLC nih.gov.
Computational Modeling and Molecular Dynamics Simulations of this compound Containing Peptides
Computational modeling, particularly molecular dynamics (MD) simulations, plays a vital role in understanding the dynamic behavior, conformational preferences, and interactions of this compound when incorporated into peptides. MD simulations provide insights into the atomic-level movements of molecules over time, allowing researchers to explore conformational landscapes and predict binding modes jst.go.jpelectronicsandbooks.comaps.orgbibliotekanauki.pl. This is especially relevant for peptide-based drug design, where understanding the flexibility and interactions of modified amino acids is critical bibliotekanauki.pl.
Conformational analysis using computational methods aims to identify the most stable three-dimensional structures of molecules and their derivatives. For this compound containing peptides, this involves exploring the rotations around bonds and the spatial arrangement of the side chain and the benzyl ester group. Prediction of binding modes, often achieved through molecular docking followed by MD simulations, helps to understand how these peptides interact with target proteins or enzymes bibliotekanauki.plpsu.edu.
MD simulations can reveal the flexibility of peptide structures and how they adapt upon binding to a receptor. For example, studies on compstatin (B549462) analogues, which can include norleucine, have used MD simulations and NMR to reveal highly flexible ring structures and conformational changes upon binding to target proteins lambris.com. The ability to predict the conformation of a ligand interacting with a rigid or semi-rigid receptor is a key application of docking programs like AutoDock, which can then be refined by MD simulations psu.edu.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For D-norleucine analogues, QSAR derivations can help predict the activity of new compounds and guide the rational design of more potent and selective agents acs.orgnih.govacs.org.
D-norleucine analogues have been investigated in QSAR studies, for instance, in the context of enzyme inhibitors. A long-chain 2-oxoamide containing L-γ-norleucine was identified as a potent inhibitor of human Group IVA Phospholipase A₂ (GIVA PLA₂) acs.org. QSAR models, such as CoMFA, CoMSIA, and HQSAR, have been developed to predict the activity of various analogues, demonstrating good correlation between predicted and experimental values acs.org. These models can elucidate the steric, electrostatic, and hydrophobic requirements for receptor site recognition acs.org. The importance of stereochemistry in activity, as seen with L- and D-isomers of phenylalanine mustards, underscores the relevance of studying D-norleucine analogues in QSAR nih.gov. Descriptors related to hydrophilicity, bulk, and electronic properties are often used to build QSAR models for peptides acs.org.
Future Research Trajectories and Innovations Driven by H D Nle Obzl
Emerging Applications in Novel Therapeutic Modalities (e.g., protein-protein interaction modulators, prodrugs)
The unique properties of H-D-Nle-Obzl make it a candidate for integration into molecules designed for novel therapeutic modalities. As a modified amino acid, it can be incorporated into peptides and peptidomimetics, which are increasingly recognized for their therapeutic potential, especially as modulators of protein-protein interactions (PPIs) and as prodrugs.
Protein-Protein Interaction Modulators: Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. csic.esmolport.comnih.gov Modulating these interactions with small molecules, including peptides and peptidomimetics, represents a significant strategy in drug discovery. csic.esnih.gov The development of PPI modulators often requires molecules with specific recognition patterns and the ability to engage multiple "hot spots" on protein surfaces. molport.comenamine.net this compound, as a building block, could be utilized in the synthesis of peptide-based or peptidomimetic PPI modulators. Its D-configuration might offer enhanced proteolytic stability, a crucial factor for therapeutic peptides, while the norleucine residue could provide specific hydrophobic interactions within a binding interface. researchgate.net The O-benzyl protecting group, while typically removed during synthesis, highlights the compound's role in facilitating the controlled assembly of complex peptide structures that could ultimately function as PPI modulators.
Prodrugs: Prodrug strategies are a well-established approach in medicinal chemistry to improve physicochemical properties, reduce toxicity, and increase the selectivity of therapeutic agents. drugtargetreview.commdpi.compreprints.org This involves designing a biologically inactive compound that is converted into an active drug within the body, often at a specific site or in response to a particular biological trigger. drugtargetreview.comnih.gov Given that this compound contains a protected carboxyl group, it could serve as a component in the design of peptide-based prodrugs. For instance, a drug molecule could be conjugated to a peptide sequence incorporating this compound, with the intention that the peptide portion is cleaved under specific physiological conditions, releasing the active drug. The benzyl (B1604629) ester, for example, is a common protecting group that can be designed for enzymatic or chemical cleavage to release the free carboxylic acid, a common moiety in many active pharmaceutical ingredients. bachem.comresearchgate.netgoogle.com This approach could lead to improved bioavailability, reduced off-target effects, or enhanced targeting to specific tissues.
Advancements in High-Throughput Synthesis and Screening of this compound Libraries
The landscape of chemical synthesis and drug discovery has been significantly transformed by advancements in high-throughput experimentation (HTE), automation, and machine learning. These developments are poised to accelerate the exploration of chemical space, including the generation and screening of libraries containing this compound.
High-Throughput Synthesis: High-throughput synthesis platforms, integrating automation, robotics, and real-time analytics, enable the rapid and efficient creation of diverse compound collections. beilstein-journals.orgnih.govprobiologists.comnih.govyoutube.com For compounds like this compound, which are often used in solid-phase peptide synthesis (SPPS), these advancements mean that large libraries of peptides incorporating this specific amino acid can be synthesized with unprecedented speed and scale. Automated parallel synthesis, for example, allows for the simultaneous preparation of numerous peptide sequences, each potentially containing this compound at various positions. beilstein-journals.orgnih.gov This significantly reduces the time and resources traditionally required for synthesizing complex molecules, making it feasible to explore a broader range of structural variations and modifications.
Screening of this compound Libraries: The generation of diverse chemical libraries is crucial for identifying lead molecules in drug discovery. vipergen.comcuriaglobal.comnih.gov High-throughput screening (HTS) technologies are designed to rapidly test millions of compounds against specific biological targets or systems. nih.gov Libraries of peptides or peptidomimetics synthesized using this compound can be subjected to HTS campaigns to identify compounds with desired biological activities, such as binding to a target protein, modulating an enzymatic activity, or exhibiting a specific cellular response. vipergen.comcuriaglobal.comnih.govnih.gov The integration of machine learning algorithms with HTS data analysis further enhances the efficiency of identifying promising hits by predicting structure-activity relationships and guiding subsequent synthesis efforts. probiologists.comyoutube.com This iterative process of design, synthesis, and screening, facilitated by HTE, will be instrumental in uncovering novel therapeutic candidates that leverage the unique chemical features of this compound.
Interdisciplinary Research Integrating this compound with Advanced Biological Systems and Techniques
The future of research involving compounds like this compound lies in increasingly interdisciplinary approaches, combining chemical synthesis with advanced biological systems and computational techniques. This integration allows for a deeper understanding of molecular mechanisms and the development of more sophisticated applications.
Integration with Advanced Biological Systems: Interdisciplinary research centers are actively exploring complex biological systems, including systems biology, synthetic biology, and biomedical engineering. westlake.edu.cniitm.ac.incollege-de-france.frncl.ac.uknih.gov this compound, as a building block for biomolecules, can be integrated into studies within these systems. For instance, peptides containing this compound could be used to probe specific cellular pathways, investigate receptor-ligand interactions, or develop biosensors. In synthetic biology, these modified peptides could be engineered into novel biological circuits or materials, expanding the functional repertoire of designed biological systems. iitm.ac.in Understanding how these chemically modified biomolecules interact within the dynamic and complex environment of living cells or organisms is a key challenge that interdisciplinary research aims to address. college-de-france.fr
Advanced Biological Techniques: The study of this compound-containing molecules within biological contexts will heavily rely on advanced techniques. Computational biology and bioinformatics tools can be used to predict the binding affinities, stability, and potential interactions of peptides incorporating this compound with biological targets. iitm.ac.innih.gov Techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and X-ray crystallography would be crucial for characterizing the structure and conformation of these molecules and their complexes with proteins. Advanced imaging techniques, including fluorescence microscopy or cryo-electron microscopy, could visualize the localization and dynamics of this compound-containing probes within cells. csic.es Furthermore, the application of "omics" technologies (e.g., proteomics, metabolomics) could reveal the global impact of these molecules on biological systems, providing a comprehensive understanding of their mechanisms of action and potential off-target effects. iitm.ac.in This holistic approach, driven by interdisciplinary collaboration, will unlock the full potential of this compound in future scientific and therapeutic innovations.
Q & A
Q. Table 1. Key Analytical Parameters for this compound Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
